1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid
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Overview
Description
1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a benzoyl group, and a sulfonylamino group. Its molecular formula is C13H17NO4S, and it has a molecular weight of 283.34 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body, influencing their function and activity .
Mode of Action
This interaction could be due to the compound’s chemical structure, which allows it to bind to its targets and influence their activity .
Biochemical Pathways
Based on its chemical structure, it can be inferred that it may influence several biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on their chemical structure and the physiological conditions of the body .
Result of Action
It can be inferred that the compound’s interaction with its targets could lead to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to target β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation . This interaction highlights its potential in modulating protein stability and signaling pathways.
Cellular Effects
The effects of 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with β-catenin can lead to changes in gene expression and cellular responses, impacting processes such as cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid exerts its effects through binding interactions with biomolecules. It inhibits or activates enzymes, leading to changes in gene expression. The compound’s ability to induce β-catenin ubiquitination and degradation is a key aspect of its molecular mechanism, affecting various downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage thresholds is essential for optimizing its use in research and potential therapeutic applications .
Metabolic Pathways
1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation, impacting its overall activity and function .
Subcellular Localization
The subcellular localization of 1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Preparation Methods
The synthesis of 1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes.
Chemical Reactions Analysis
1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-[4-[Methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-Tosylpiperidine-4-carboxylic acid: This compound has a similar structure but lacks the benzoyl group, which may affect its biological activity and chemical reactivity.
4-Methylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and has different chemical properties due to the absence of the piperidine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[4-[methyl-(4-methylphenyl)sulfonylamino]benzoyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-15-3-9-19(10-4-15)29(27,28)22(2)18-7-5-16(6-8-18)20(24)23-13-11-17(12-14-23)21(25)26/h3-10,17H,11-14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUJHBWLGFOISC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCC(CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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